molecular formula C10H11N3O4S B1422444 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide CAS No. 1258650-59-7

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

Cat. No.: B1422444
CAS No.: 1258650-59-7
M. Wt: 269.28 g/mol
InChI Key: HLARBKYKVSVLBB-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H11N3O4S and a molecular weight of 269.28 g/mol . This compound is characterized by the presence of an imidazolidinone ring substituted with a methyl group and a benzene sulfonamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylimidazolidine-2,5-dione with benzene-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both an imidazolidinone ring and a benzene sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARBKYKVSVLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 3
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 4
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

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